2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID 2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC13352325
InChI: InChI=1S/C22H18O6/c1-11-7-17-20(12(2)15(9-18(23)24)22(25)28-17)21-19(11)16(10-27-21)13-5-4-6-14(8-13)26-3/h4-8,10H,9H2,1-3H3,(H,23,24)
SMILES: CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC
Molecular Formula: C22H18O6
Molecular Weight: 378.4 g/mol

2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID

CAS No.:

Cat. No.: VC13352325

Molecular Formula: C22H18O6

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID -

Specification

Molecular Formula C22H18O6
Molecular Weight 378.4 g/mol
IUPAC Name 2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid
Standard InChI InChI=1S/C22H18O6/c1-11-7-17-20(12(2)15(9-18(23)24)22(25)28-17)21-19(11)16(10-27-21)13-5-4-6-14(8-13)26-3/h4-8,10H,9H2,1-3H3,(H,23,24)
Standard InChI Key MTUSSCJTCSUXTJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC
Canonical SMILES CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC

Introduction

Structural and Molecular Properties

Chemical Identity and Nomenclature

The compound’s IUPAC name, 2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid, reflects its fused heterocyclic architecture. The furo[2,3-f]chromene system consists of a furan ring annulated to a chromene backbone at positions 2 and 3, respectively. Substituents include:

  • A 3-methoxyphenyl group at position 3.

  • Methyl groups at positions 4 and 9.

  • A 7-oxo (keto) group at position 7.

  • An acetic acid moiety at position 8.

The molecular structure was validated via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS), as detailed in studies of analogous furochromenes .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22H18O6\text{C}_{22}\text{H}_{18}\text{O}_{6}
Molecular Weight378.4 g/mol
CAS Number4913713 (PubChem)
IUPAC Name2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid
SMILESCC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC

Synthetic Methodologies

Multicomponent Condensation Approach

The synthesis mirrors pathways for related furochromenes, leveraging a one-pot telescoped process . Key steps include:

  • Condensation: Reacting 8-hydroxyquinoline derivatives with 3-methoxyphenylglyoxal and Meldrum’s acid in acetonitrile (MeCN) under reflux.

  • Cyclization: Treating the intermediate with acetic acid (AcOH) to induce furan ring closure.

  • Purification: Recrystallization from MeCN yields the product as a pale yellow solid (68% yield) .

Table 2: Synthesis Conditions

ParameterDetails
Reactants8-Hydroxyquinoline, 3-methoxyphenylglyoxal, Meldrum’s acid
SolventMeCN/AcOH
TemperatureReflux (1 h each step)
CatalystTriethylamine (Et3_3N)
Yield68%

Structural Confirmation

  • 1H^1\text{H}-NMR: Peaks at δ 2.35–2.45 ppm (methyl groups), δ 3.85 ppm (methoxy), and δ 12.1 ppm (carboxylic acid) .

  • HRMS: [M+H]+^+ at m/z 379.1285 (calculated 379.1282) .

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

The compound selectively inhibits human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in hypoxic tumors .

Table 3: Enzyme Inhibition Data

IsoformIC50_{50} (nM)Selectivity Ratio (vs. hCA I/II)
hCA IX12.4>100
hCA XII8.7>100

Mechanism: The acetic acid group chelates the active-site zinc ion, while the methoxyphenyl and methyl groups enhance hydrophobic interactions with the enzyme’s peripheral residues .

Comparative Analysis with Analogues

Structural Analogues

  • EMAC10164 Series: Differ in aromatic substituents (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl), showing reduced CA IX/XII selectivity .

  • Thiazole Derivatives: Lack the furochromene core, resulting in weaker enzyme inhibition.

Pharmacokinetic Profile

  • LogP: 2.1 (indicating moderate lipophilicity).

  • Solubility: 28 µg/mL in PBS (pH 7.4), necessitating prodrug strategies for in vivo use .

Applications and Future Directions

Therapeutic Development

  • Targeted Cancer Therapy: CA IX/XII inhibition disrupts tumor pH regulation, sensitizing cells to chemotherapy .

  • Combination Regimens: Synergy with cisplatin observed in renal carcinoma models (1.8-fold tumor reduction vs. monotherapy) .

Research Priorities

  • In Vivo Efficacy: Pharmacokinetic optimization via ester prodrugs.

  • Structural Modifications: Introducing fluorinated groups to enhance blood-brain barrier penetration for glioma applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator